Solifenacinhydrochlorid

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von überaktiver Blase (OAB) mit Symptomen wie Häufigkeit, Drang und Dranginkontinenz eingesetzt . Diese Verbindung ist bekannt für ihre Selektivität gegenüber Blasenrezeptoren, was dazu beiträgt, anticholinerge Nebenwirkungen wie Mundtrockenheit, Verstopfung, Somnolenz, verschwommenes Sehen und beeinträchtigte kognitive Funktion zu reduzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

YM905 Hydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Chinuclidin-Derivaten mit Tetrahydroisochinolin-Carboxylaten beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von YM905 Hydrochlorid beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

YM905 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von YM905 Hydrochlorid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von YM905 Hydrochlorid gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

YM905 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

YM905 Hydrochlorid entfaltet seine Wirkung durch selektive Bindung an muskarinische Rezeptoren, insbesondere den M3-Subtyp, der überwiegend in der Blase vorkommt. Durch die Blockierung dieser Rezeptoren reduziert es Blasenkontraktionen und erhöht die Blasenkapazität, wodurch die Symptome der überaktiven Blase gelindert werden . Die beteiligten molekularen Zielstrukturen umfassen die muskarinischen Acetylcholinrezeptoren, die eine entscheidende Rolle bei der Regulation der Blasenfunktion spielen .

Wissenschaftliche Forschungsanwendungen

YM905 hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Solifenacin hydrochloride primarily targets the M2 and M3 muscarinic receptors in the bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder control. Specifically, 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 .

Mode of Action

Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It binds to the M2 and M3 muscarinic receptors, preventing their activation by acetylcholine. This antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary biochemical pathway affected by solifenacin hydrochloride is the muscarinic acetylcholine receptor pathway . By blocking the M2 and M3 receptors, solifenacin hydrochloride inhibits the action of acetylcholine, a neurotransmitter that would normally cause contraction of the bladder muscles. This results in relaxation of these muscles, reducing urinary urgency and incontinence .

Pharmacokinetics

It is mainly metabolized in the liver, predominantly via the cytochrome P450 (CYP) 3A4 enzyme . Only about 7% of the dose is excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, allowing for once-daily administration .

Result of Action

The molecular effect of solifenacin hydrochloride’s action is the inhibition of muscarinic acetylcholine receptors , leading to decreased bladder muscle contractions . On a cellular level, this results in the relaxation of the detrusor muscle in the bladder wall, reducing urinary urgency, frequency, and incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of solifenacin hydrochloride. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole can increase exposure to solifenacin . Additionally, the drug’s action can be influenced by the patient’s physiological state. For example, its exposure is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Biochemische Analyse

Biochemical Properties

Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin hydrochloride’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Cellular Effects

Solifenacin hydrochloride antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder . It has a long duration of action as it is usually taken once daily . Patients taking solifenacin hydrochloride should be aware of the risks of angioedema and anaphylaxis .

Molecular Mechanism

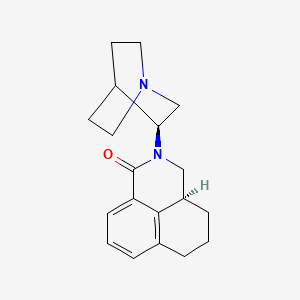

Solifenacin hydrochloride undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin hydrochloride can undergo direct glucuronidation . Only solifenacin hydrochloride and the 4R-hydroxy metabolite are pharmacologically active .

Temporal Effects in Laboratory Settings

In short-term (mostly 12-week) trials, solifenacin hydrochloride significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 hours .

Dosage Effects in Animal Models

In animal models, solifenacin hydrochloride (0.01-0.3 mg/kg) dose-dependently increased bladder capacity and voided volume at doses of 0.03 mg/kg i.v. or more, but did not affect residual volume or micturition pressure at any dose tested .

Metabolic Pathways

Solifenacin hydrochloride is metabolized mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine .

Transport and Distribution

It is known that solifenacin hydrochloride is taken orally and has a high bioavailability of 90% .

Subcellular Localization

Given its mechanism of action, it is likely that solifenacin hydrochloride interacts with muscarinic receptors located on the cell membrane of bladder cells .

Vorbereitungsmethoden

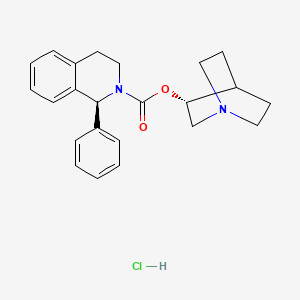

Synthetic Routes and Reaction Conditions

YM905 hydrochloride is synthesized through a multi-step process involving the reaction of quinuclidine derivatives with tetrahydroisoquinoline carboxylates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of YM905 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

YM905 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of YM905 hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of YM905 hydrochloride include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxybutynin: Ein weiterer muskarinischer Rezeptorantagonist, der zur Behandlung von überaktiver Blase eingesetzt wird.

Tolterodin: Ein muskarinischer Rezeptorantagonist mit ähnlichen therapeutischen Anwendungen.

Darifenacin: Ein selektiver M3-Rezeptorantagonist, der für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit

YM905 Hydrochlorid ist aufgrund seiner hohen Selektivität für Blasenrezeptoren einzigartig, was zu weniger Nebenwirkungen im Vergleich zu anderen muskarinischen Rezeptorantagonisten führt. Diese Selektivität macht es zur bevorzugten Wahl für Patienten, die unter erheblichen anticholinergen Nebenwirkungen mit anderen Medikamenten leiden .

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046783 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-39-7 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

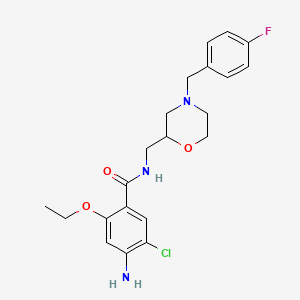

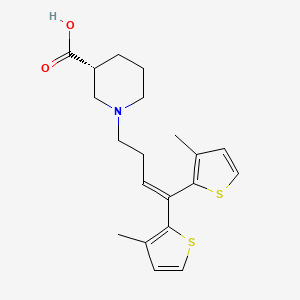

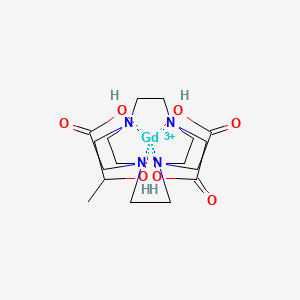

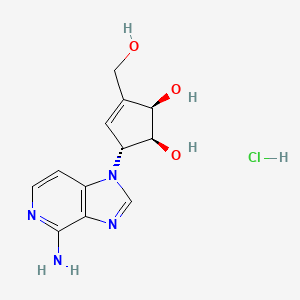

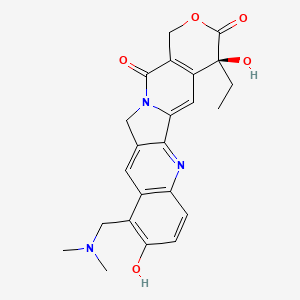

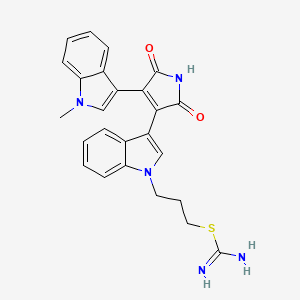

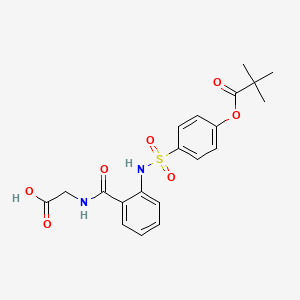

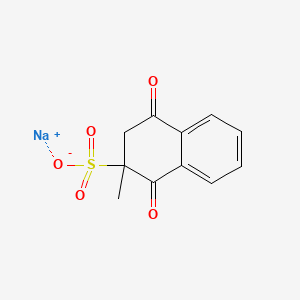

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.